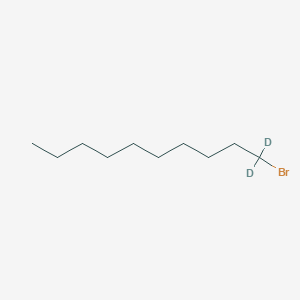

1-Bromodecane-D2

Description

Significance of Deuterium (B1214612) Isotopic Labeling in Organic Chemistry

The significance of deuterium labeling stems from the mass difference between hydrogen (protium, ¹H) and deuterium (²H or D). The deuterium nucleus contains both a proton and a neutron, making it approximately twice as heavy as a protium (B1232500) nucleus. This mass difference leads to a lower zero-point vibrational energy for a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Consequently, the C-D bond is stronger and requires more energy to break.

This phenomenon gives rise to the Kinetic Isotope Effect (KIE) , where the rate of a chemical reaction is altered when an atom at or near the reactive site is replaced by one of its isotopes. wikipedia.orglibretexts.org If a C-H bond is broken in the rate-determining step of a reaction, substituting that hydrogen with deuterium will noticeably slow the reaction down. libretexts.orglibretexts.org By measuring and comparing the reaction rates of the deuterated and non-deuterated compounds (expressed as the ratio kH/kD), chemists can gain definitive evidence about which bonds are broken in the most critical phase of a reaction. wikipedia.orglibretexts.org This makes deuterium labeling a powerful tool for mechanistic elucidation. princeton.edu

Beyond the KIE, deuterated compounds are invaluable as tracers in metabolic studies and as internal standards for quantitative analysis in mass spectrometry and NMR spectroscopy.

Overview of Deuterated Alkyl Halides as Mechanistic Probes and Synthetic Intermediates

Deuterated alkyl halides are particularly useful reagents in chemical research. Their utility can be broadly categorized into two main areas:

Mechanistic Probes: As probes, these compounds are designed to answer fundamental questions about how a reaction proceeds. For instance, in elimination reactions (like the E2 reaction), if a deuterium atom is placed on the carbon adjacent to the alkyl halide, a significant KIE can confirm that the C-H/C-D bond is indeed broken in the concerted, rate-limiting step. libretexts.org Similarly, in organometallic reactions, such as the formation of Grignard reagents, deuterated alkyl halides can help clarify whether radical or ionic pathways are dominant by analyzing the stereochemistry and isotopic distribution of the products. alfredstate.eduillinois.edu While specific studies extensively detailing the use of 1-Bromodecane-D2 as a mechanistic probe are not widely available in the surveyed literature, the principles derived from studies of other deuterated alkyl halides are directly applicable.

Synthetic Intermediates: Deuterated alkyl halides also serve as valuable starting materials for the synthesis of more complex isotopically labeled molecules. The bromine atom in this compound provides a reactive handle for introducing the deuterated decyl group into a target structure through various reactions, including nucleophilic substitutions and coupling reactions. This allows for the precise and strategic placement of deuterium labels in pharmaceuticals, materials, and biological probes, which can enhance metabolic stability or serve as analytical markers.

Historical Context of Deuterium Applications in Reaction Mechanism Elucidation

The journey of deuterium in chemistry began with its discovery in 1931 by American chemist Harold C. Urey, an achievement for which he was awarded the Nobel Prize in Chemistry in 1934. Shortly after its discovery, chemists began to recognize the potential of this "heavy hydrogen." Early researchers noted that reactions involving deuterium were often slower than those with ordinary hydrogen.

This observation was theoretically grounded and expanded upon in the following decades, leading to the formalization of the Kinetic Isotope Effect theory. By the mid-20th century, the use of KIE studies had become a standard and sophisticated method for investigating reaction mechanisms. princeton.edu The application of deuterium labeling provided concrete evidence for many cornerstone theories in physical organic chemistry, including the mechanisms of elimination, substitution, and addition reactions, cementing its role as a fundamental tool in the chemist's arsenal.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-1,1-dideuteriodecane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21Br/c1-2-3-4-5-6-7-8-9-10-11/h2-10H2,1H3/i10D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYMSJFSOOQERIO-KBMKNGFXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCCC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901315126 | |

| Record name | 1-Bromodecane-1,1-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81576-60-5 | |

| Record name | 1-Bromodecane-1,1-d2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81576-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromodecane-1,1-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromodecane D2 and Analogous Deuterated Bromoalkanes

Strategies for Regioselective Deuterium (B1214612) Incorporation

The direct replacement of specific hydrogen atoms with deuterium on an alkyl chain presents a significant synthetic challenge. Various methodologies have been developed to achieve this transformation with high selectivity and efficiency.

Hydrogen-Deuterium Exchange (HDx) is a reaction where a covalently bonded hydrogen atom is replaced by a deuterium atom. wikipedia.org This process is most readily applied to acidic or "exchangeable" protons. wikipedia.orglibretexts.org For saturated hydrocarbons like bromoalkanes, C-H bonds are generally non-acidic and require catalytic activation.

Acid- or base-catalyzed HDx reactions are typically effective for hydrogens alpha to a carbonyl group via enolization or for aromatic systems. mdpi.com Direct HDx on a simple bromoalkane is generally inefficient due to the lack of sufficiently acidic protons. However, this approach can be applied to precursor molecules that contain activating functional groups, which are later converted to the bromoalkane.

Table 1: General Principles of Catalyzed Hydrogen-Deuterium Exchange

| Catalyst Type | Mechanism | Applicability to Bromoalkane Synthesis |

|---|---|---|

| Acid/Base | Involves protonation or deprotonation to form reactive intermediates (e.g., enols, enolates). mdpi.com | Limited for direct deuteration of bromoalkanes; more suitable for precursor molecules like ketones or acids. |

| Metal Catalysts | Facilitates the exchange of non-exchangeable hydrogen atoms through various mechanisms. wikipedia.org | Can be applied to alkanes but may suffer from lack of selectivity without directing groups. |

Halogen-Deuterium Exchange (XDx) provides a direct route to deuterated compounds from halogenated precursors. This transformation involves the cleavage of a carbon-halogen bond and the formation of a new carbon-deuterium bond. While traditionally challenging and often requiring harsh reagents like organotin deuterides, modern methods have improved the scope and functional group tolerance. researchgate.net Many of the most effective methods for replacing a halogen with deuterium involve electrochemical or radical pathways.

Electrochemical synthesis has emerged as a powerful and environmentally friendly tool for deuteration. Electroreductive deuteration of unactivated alkyl halides, including chlorides, bromides, and iodides, can be achieved with high efficiency using deuterium oxide (D₂O) as an economical deuterium source. nih.govresearchgate.net This method avoids the need for external chemical reductants or catalysts. nih.govresearchgate.net

The process typically involves a constant current applied to a solution of the alkyl halide in a suitable solvent like DMF, with D₂O as the deuterium donor. researchgate.net The reaction proceeds through the reduction of the alkyl halide to form an alkyl radical, which then abstracts a deuterium atom from D₂O. xmu.edu.cn This technique has been successfully applied to a wide range of substrates, including primary, secondary, and sterically hindered tertiary alkyl halides, affording excellent deuterium incorporation (up to 99%). nih.govrepec.org

Table 2: Examples of Electrochemical Dehalogenative Deuteration of Alkyl Halides

| Substrate | Deuterium Source | Conditions | % Deuterium Incorporation | Reference |

|---|---|---|---|---|

| 1-Bromooctane | D₂O | Constant current (30 mA), TBAI, DIPEA, DMF | >99% | researchgate.net |

| 1-Iodooctane | D₂O | Constant current (30 mA), TBAI, DIPEA, DMF | >99% | researchgate.net |

| 1-Chlorododecane | D₂O | Constant current (30 mA), TBAI, DIPEA, DMF | 98% | researchgate.net |

Data compiled from published research findings. nih.govresearchgate.net

Transition metal catalysis offers a versatile platform for deuterium labeling via hydrogen isotope exchange (HIE). researchgate.net Homogeneous catalysts, particularly those based on iridium, rhodium, and ruthenium, can activate C-H bonds and facilitate exchange with a deuterium source, such as D₂ gas or D₂O. researchgate.net While direct, selective deuteration of a specific methylene (B1212753) group in a long alkyl chain remains a challenge, these methods are exceptionally effective for deuterating precursor molecules like alcohols. rsc.org For instance, iridium-catalyzed systems have been developed for the α-selective deuteration of primary and secondary alcohols using D₂O. rsc.orgnih.gov

Radical-mediated reactions provide mild and efficient pathways for deuteration. rsc.org Dehalogenative deuteration is a prominent strategy, where an alkyl radical is generated from an alkyl halide and subsequently quenched by a deuterium donor. nju.edu.cn

Recent advances in photoredox catalysis have enabled the dehalogenative deuteration of a wide variety of unactivated alkyl halides under mild conditions. rsc.orgnih.gov These methods often use D₂O as the deuterium source and can be mediated by various catalysts and halogen-atom transfer (XAT) agents, such as phosphines or silacarboxylic acids. rsc.orgrsc.org This approach shows broad functional group tolerance and has been applied to complex molecules. nih.gov

Another approach involves the use of a radical initiator like triethylborane, which, in the presence of a thiol catalyst, can mediate the deuteration of alkyl iodides using D₂O. nih.govacs.org This method is compatible with numerous functional groups and provides monodeuterated products with high levels of deuterium incorporation. nih.gov

Table 3: Comparison of Radical Deuteration Methods for Alkyl Halides

| Method | Reagents | Deuterium Source | Key Features | Reference(s) |

|---|---|---|---|---|

| Photoredox Catalysis | Photocatalyst, Halogen-Atom Transfer Agent (e.g., Cy₃P) | D₂O | Mild conditions, broad scope for alkyl bromides and chlorides. nih.gov | rsc.orgnih.gov |

| Radical Initiation | Triethylborane (Et₃B), Dodecanethiol | D₂O | Mild, environmentally benign, good for alkyl iodides. acs.org | nih.govacs.org |

| Photoenzymatic | Fatty Acid Photodecarboxylase (CvFAP) | D₂O | Biocatalytic deuterodecarboxylation of carboxylic acids. | nih.gov |

Precursor Synthesis and Deuteration of Long-Chain Alcohols and Fatty Acids as Building Blocks

An alternative and often more selective strategy for synthesizing 1-bromodecane-d2 is to first prepare a deuterated precursor, such as 1-decanol-d2, and then convert it to the final product. Long-chain alcohols and fatty acids are ideal building blocks for this approach.

Various catalytic systems have been developed for the regioselective deuteration of alcohols. Ruthenium and iridium pincer complexes are highly effective for the selective α- and sometimes β-deuteration of alcohols using D₂O as the deuterium source. google.com The reaction often proceeds through a dehydrogenation-deuteration sequence involving a carbonyl intermediate. rsc.org

Similarly, polyunsaturated fatty acids (PUFAs) can be regioselectively deuterated at their oxidation-prone bis-allylic sites using transition metal catalysts. nih.gov While not directly applicable to saturated chains, these methods highlight the power of catalytic deuteration on long-chain molecules. Photoenzymatic methods have also been developed for the deuteration of fatty acids via decarboxylation, using D₂O as the deuterium source under mild, visible-light conditions. nih.gov

Once the deuterated long-chain alcohol (e.g., 1-decanol-d2) is synthesized, it can be converted to this compound using well-established bromination methods, such as reaction with hydrobromic acid (HBr) and a catalyst like sulfuric acid, or with phosphorus tribromide (PBr₃). prepchem.comnbinno.comwikipedia.org

Table 4: Selected Methods for the Deuteration of Long-Chain Precursors

| Precursor Type | Method | Catalyst/Reagent | Deuterium Source | Position of Deuteration | Reference |

|---|---|---|---|---|---|

| Primary Alcohols | Catalytic H/D Exchange | Iridium(III)-bipyridonate | D₂O | α-position | rsc.org |

| Primary Alcohols | Catalytic H/D Exchange | Ruthenium/Carbon (Ru/C) | D₂O | α- and β-positions |

| Fatty Acids | Photoenzymatic Decarboxylation | Fatty Acid Photodecarboxylase | D₂O | Replaces carboxyl group | nih.gov |

Optimization of Deuterium Incorporation Levels and Isotopic Purity

The utility of this compound in various research applications is critically dependent on the level and purity of deuterium incorporation. Achieving high isotopic enrichment is a primary objective in its synthesis, as it directly impacts the accuracy and reliability of experimental results where the deuterated compound is used as a tracer or internal standard. The optimization of deuterium incorporation involves a multi-faceted approach, encompassing the choice of deuterated precursors, the reaction conditions, and the purification methods.

A primary strategy for maximizing deuterium content is the use of starting materials with the highest possible isotopic enrichment. For the synthesis of this compound, this typically involves the use of a highly deuterated precursor such as perdeuterated decanoic acid or 1-decanol. The isotopic purity of these starting materials sets the upper limit for the final product.

The choice of reaction conditions for the conversion of the deuterated precursor to this compound is also crucial. Reaction parameters such as temperature, reaction time, and the nature of the catalyst can influence the extent of any potential hydrogen-deuterium (H/D) exchange reactions with non-deuterated solvents or reagents, which could lower the isotopic purity of the final product. Therefore, the use of deuterated solvents and reagents, where feasible, is a key consideration.

Following the synthesis, purification steps are essential to not only remove chemical impurities but also to potentially enrich the isotopic purity. Techniques such as fractional distillation or preparative chromatography can be employed to separate the desired deuterated compound from any partially deuterated or non-deuterated analogs, although separation of isotopologues can be challenging.

The determination of deuterium incorporation levels and isotopic purity is typically achieved using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). High-resolution mass spectrometry (HR-MS) can distinguish between molecules with different numbers of deuterium atoms, allowing for a quantitative assessment of the isotopic distribution. moravek.com Similarly, ¹H and ²H NMR spectroscopy can provide detailed information about the location and extent of deuteration within the molecule.

Table 1: Factors Influencing Isotopic Purity of this compound

| Parameter | Low Isotopic Purity | High Isotopic Purity |

| Starting Material | Use of partially deuterated precursors. | Use of perdeuterated or highly enriched precursors (>98% D). |

| Reaction Solvent | Protic, non-deuterated solvents (e.g., H₂O, CH₃OH). | Aprotic or deuterated solvents (e.g., D₂O, CD₃OD). |

| Reagents | Non-deuterated reagents that can participate in H/D exchange. | Deuterated reagents or reagents that do not promote H/D exchange. |

| Reaction Temperature | High temperatures that may promote H/D exchange. | Optimized, lower temperatures to minimize H/D exchange. |

| Purification Method | Standard purification without isotopic separation. | Fractional distillation or preparative chromatography to separate isotopologues. |

| Analytical Verification | Low-resolution analytical techniques. | High-resolution Mass Spectrometry (HR-MS) and NMR spectroscopy. moravek.com |

Scale-Up Considerations for Laboratory and Research Applications

The transition from a small-scale synthesis of this compound to a larger, laboratory-scale production for research applications introduces several practical challenges that must be addressed to ensure efficiency, safety, and product quality. The primary considerations revolve around the cost and availability of deuterated starting materials, the management of reaction conditions, and the implementation of appropriate purification and analytical quality control measures.

Maintaining optimal reaction conditions on a larger scale requires careful engineering. Reactions that are easily managed in a small flask may require more sophisticated equipment to ensure uniform heating, stirring, and temperature control as the volume increases. The potential for exothermic reactions must be carefully assessed, and appropriate cooling systems should be in place to prevent runaway reactions.

Purification of larger quantities of this compound may necessitate a shift in methodology. While laboratory-scale purifications might be accomplished using column chromatography, larger scales may require fractional distillation under reduced pressure to efficiently separate the product from byproducts and starting materials. The efficiency of the distillation column becomes a critical factor in achieving high chemical and isotopic purity.

Finally, robust analytical quality control is essential to ensure the consistency and reliability of the synthesized this compound. Each batch should be rigorously tested to confirm its chemical identity, purity, and, most importantly, its isotopic enrichment. This typically involves a combination of techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) for purity analysis and NMR spectroscopy for structural confirmation and determination of deuterium incorporation.

Table 2: Key Scale-Up Considerations for this compound Synthesis

| Consideration | Small-Scale Synthesis (mg to g) | Laboratory-Scale Production (g to kg) |

| Cost of Deuterated Precursors | Manageable, with a focus on proof-of-concept. | A primary cost driver requiring high-yield reactions and potential for reagent recycling. scielo.org.mx |

| Reaction Control | Simple laboratory glassware, manual control. | Jacketed reactors with overhead stirring and automated temperature control. |

| Purification | Preparative TLC or column chromatography. | Fractional distillation under reduced pressure or preparative HPLC. |

| Waste Management | Minimal waste, standard laboratory disposal. | Increased volume of potentially hazardous and deuterated waste requiring careful handling and disposal. |

| Analytical QC | Basic characterization (e.g., NMR, MS). | Comprehensive analysis of each batch for chemical and isotopic purity (e.g., GC-MS, HR-MS, ¹H/²H NMR). moravek.com |

| Safety | Standard laboratory safety protocols. | Enhanced safety review for handling larger quantities of reagents and potential exotherms. |

Mechanistic Investigations Utilizing 1 Bromodecane D2

Kinetic Isotope Effects (KIEs) in Reaction Rate Determination

The kinetic isotope effect is a phenomenon where the rate of a reaction changes when an atom in a reactant is replaced with one of its isotopes. wikipedia.org It is quantified as the ratio of the rate constant of the reaction with the lighter isotope (kH) to the rate constant with the heavier isotope (kD). wikipedia.org For deuterium (B1214612) labeling, this is expressed as kH/kD. The magnitude of the KIE provides invaluable insight into the reaction mechanism, especially the rate-determining step. libretexts.org

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. wikipedia.orgias.ac.in The C-D bond has a lower zero-point vibrational energy than a C-H bond, making it stronger and requiring more energy to break. ias.ac.inprinceton.edu Consequently, a reaction involving the cleavage of a C-D bond will proceed more slowly than the analogous reaction with a C-H bond. hw.ac.uk

This results in a "normal" primary KIE, where the kH/kD ratio is significantly greater than 1, typically in the range of 6 to 8 at room temperature. wikipedia.org In the context of 1-Bromodecane-D2, a substantial primary KIE would be expected in reactions where the C-D bond at the C1 position is cleaved in the slow step. A prime example is an elimination reaction, such as the E2 mechanism, where a base abstracts a proton (or deuteron) from the carbon adjacent to the leaving group. If this compound were deuterated at the C2 position, a large primary KIE would confirm that C-H/C-D bond cleavage is integral to the rate-determining step.

Table 1: Illustrative Primary Kinetic Isotope Effects in the E2 Elimination of Bromoalkanes

| Substrate | Base | Temperature (°C) | kH/kD | Implication |

| CH₃CH₂Br | EtO⁻ | 25 | 7.9 | C-H bond cleavage in RDS |

| (CH₃)₂CHBr | EtO⁻ | 25 | 6.7 | C-H bond cleavage in RDS libretexts.org |

| 1-Bromodecane (B1670165) | t-BuO⁻ | 50 | (Predicted ~7) | C-H bond cleavage in RDS |

| 1-Bromodecane-2-d₂ | t-BuO⁻ | 50 | (Predicted ~7) | C-D bond cleavage in RDS |

This table is illustrative and provides predicted values for 1-bromodecane based on established principles of KIEs.

Secondary kinetic isotope effects (SKIEs) occur when the isotopically substituted bond is not broken in the reaction but is located at or near the reacting center. wikipedia.orgias.ac.in These effects are generally much smaller than primary KIEs, with kH/kD values typically ranging from 0.7 to 1.5. wikipedia.orgias.ac.in SKIEs arise from changes in the vibrational environment of the C-D bond between the ground state and the transition state, often linked to a change in the hybridization of the carbon atom. ias.ac.in

For this compound, where the deuterium is on the α-carbon (the carbon bonded to the bromine), SKIEs are particularly informative.

sp³ to sp² Hybridization Change: In a reaction that involves a change from tetrahedral (sp³) to trigonal planar (sp²) geometry at the α-carbon, a normal SKIE (kH/kD > 1, typically 1.1-1.2) is observed. wikipedia.org This is because the C-H(D) bending vibrations are less restricted in the sp²-hybridized transition state compared to the sp³ ground state. This type of effect is a hallmark of SN1 reactions, where a carbocation intermediate is formed.

sp³ to sp³ Hybridization Change: In an SN2 reaction, the α-carbon remains sp³-hybridized in the transition state, although the geometry is a more crowded trigonal bipyramidal structure. The effect on the reaction rate is often small, with kH/kD values close to 1.0, and can sometimes be slightly inverse (kH/kD < 1). researchgate.net An inverse effect (kH/kD < 1) suggests that the transition state is more sterically crowded than the reactant, leading to an increase in the vibrational frequencies of the C-H(D) bonds. ias.ac.in

The distinct KIE signatures associated with different reaction mechanisms make deuterium labeling an effective method for distinguishing between competing pathways. wikipedia.org By measuring the reaction rates of 1-bromodecane and this compound (deuterated at the α-carbon), one can differentiate between SN1, SN2, and E2 mechanisms.

SN1 Reaction: An SN1 reaction of this compound would exhibit a small but normal secondary KIE (kH/kD ≈ 1.1-1.2 per deuterium). wikipedia.org This provides evidence for the formation of a carbocation intermediate, which involves the rehybridization of the α-carbon from sp³ to sp².

SN2 Reaction: An SN2 reaction would show a KIE value close to unity (kH/kD ≈ 0.95-1.05). researchgate.net The absence of a significant secondary KIE helps rule out an SN1 mechanism.

E2 Reaction: An E2 reaction requires the abstraction of a proton from the β-carbon (C2). Therefore, if this compound is deuterated at the α-position (C1), a negligible KIE would be observed for the E2 pathway. However, if the molecule were deuterated at the β-position (e.g., 1-bromo-2,2-dideuterodecane), a large primary KIE (kH/kD > 2) would be observed, strongly indicating an E2 mechanism. princeton.edu

Table 2: Expected Kinetic Isotope Effects for this compound (α-deuteration)

| Reaction Pathway | Type of KIE | Expected kH/kD Value | Mechanistic Implication |

| SN1 | Secondary (α) | ~1.1 to 1.2 | sp³ → sp² rehybridization; carbocation intermediate |

| SN2 | Secondary (α) | ~0.95 to 1.05 | No significant hybridization change |

| E2 | None (α-deuteration) | ~1.0 | C-D bond at α-position is not broken |

The presence or absence of a primary KIE is a definitive indicator of whether C-H bond cleavage occurs within the rate-determining step (RDS) of a reaction. hw.ac.ukosti.gov For transformations of alkyl halides like 1-bromodecane, this is crucial for building an accurate picture of the reaction's energy profile. If a reaction is proposed to proceed via an E2 mechanism, the observation of a large kH/kD ratio upon deuteration at the β-carbon provides compelling evidence that the concerted removal of the proton and the leaving group is indeed the slowest step. libretexts.org Conversely, if a multi-step reaction shows no primary KIE for a C-H bond cleavage step, it implies that this step occurs after the RDS. hw.ac.uk

Radical Reaction Mechanisms Involving Deuterated Bromoalkanes

Free radical reactions, often initiated by light or heat, proceed via a chain mechanism involving initiation, propagation, and termination steps. youtube.comlibretexts.org Deuterated bromoalkanes like this compound can be used to probe these mechanisms. The key step where a KIE can be observed is during the hydrogen abstraction phase of the propagation cycle. pearson.com

For example, in the free-radical bromination of an alkane, a bromine radical (Br•) abstracts a hydrogen atom to form HBr and an alkyl radical. ucr.edu Propagation Step 1: R-H + Br• → R• + H-Br Propagation Step 2: R• + Br₂ → R-Br + Br•

If this compound is subjected to these conditions, the abstraction step would involve breaking a C-D bond: R-D + Br• → R• + D-Br

Photodissociation Dynamics of Deuterated Alkyl Halides

The study of how molecules break apart under the influence of light, known as photodissociation, is greatly aided by isotopic labeling. When a deuterated alkyl halide absorbs a photon of sufficient energy, it can fragment through several competing channels, including carbon-halogen bond fission and the molecular elimination of hydrogen halide (HX or DX). aip.org

While specific studies on this compound are not prevalent, research on analogous molecules like deuterated fluoroethane (CD₃CH₂F) provides a strong model for the expected dynamics. aip.orgaip.org Theoretical and experimental studies on such compounds show that the product branching ratios—the relative amounts of different fragmentation products—are highly dependent on the excitation wavelength. aip.org

By analyzing the products of this compound photodissociation (e.g., searching for DBr vs. HBr), researchers can trace the atomic motions during the dissociation process. This allows for the differentiation between various potential mechanisms, such as a three-center or four-center transition state for elimination. aip.orgaip.org The use of deuterated species, combined with computational methods like Rice-Ramsperger-Kassel-Marcus (RRKM) theory, enables the calculation of rate constants for individual reaction steps and helps construct a detailed potential energy surface for the dissociation process. aip.orgustc.edu.cn

Table 3: Hypothetical Photodissociation Channels and Branching Ratios for this compound

| Photodissociation Wavelength (nm) | Major Dissociation Channel | Product Branching Ratio (%) | Minor Dissociation Channel | Product Branching Ratio (%) |

| 193 | C-Br Fission | 85 | DBr Elimination | 15 |

| 248 | C-Br Fission | 95 | DBr Elimination | 5 |

This table is a hypothetical illustration based on general principles of alkyl halide photodissociation, where C-X bond fission is often the dominant channel.

Solvent Isotope Effects in Solution-Phase Reactions of this compound

Solvent isotope effects (SIEs) are a powerful tool for elucidating the mechanisms of chemical reactions in solution. chem-station.comlibretexts.orglibretexts.orgsemanticscholar.org This phenomenon arises from the change in reaction rate when a standard protic solvent (containing ¹H) is replaced by its deuterated counterpart (containing ²H or D). chem-station.comlibretexts.orglibretexts.org The magnitude of the solvent kinetic isotope effect (SKIE), expressed as the ratio of the rate constant in the light solvent (kH) to that in the heavy solvent (kD), provides valuable insights into the transition state of the rate-determining step, particularly the involvement of solvent molecules.

In the context of this compound, a deuterated substrate, the study of solvent isotope effects can further refine mechanistic understanding by decoupling the effects of isotopic substitution at the substrate from those of the surrounding solvent medium. Solution-phase reactions of this compound, such as nucleophilic substitutions or eliminations, are often sensitive to the isotopic composition of the solvent, especially in protic solvents like water, alcohols, or carboxylic acids.

The primary origin of solvent isotope effects in these reactions is the difference in the zero-point energies of O-H and O-D bonds. princeton.edu An O-H bond is weaker and vibrates at a higher frequency than an O-D bond. This difference can lead to significant changes in reaction rates depending on how the solvent interacts with the reactants in the transition state.

For instance, in a solvolysis reaction of this compound proceeding through an Sₙ1-type mechanism, the rate-determining step is the formation of a carbocation intermediate. In protic solvents, this intermediate and the departing bromide anion are stabilized by hydrogen bonding. If the solvent is involved in stabilizing the transition state leading to the carbocation, a change in reaction rate may be observed when switching from a protic solvent (e.g., methanol, CH₃OH) to its deuterated analogue (e.g., methanol-d, CH₃OD).

A normal solvent isotope effect (kH/kD > 1) is often observed when a proton is transferred in the rate-determining step. nih.gov Conversely, an inverse solvent isotope effect (kH/kD < 1) may occur if a rapid equilibrium precedes the rate-limiting step, or if the transition state involves a strengthening of the bonds to the solvent molecules. chem-station.comnih.gov For example, if the solvent acts as a nucleophile, the relative rates in the deuterated and non-deuterated solvent can indicate the degree of bond formation in the transition state.

Detailed research findings on the solvolysis of this compound in a mixed solvent system of ethanol and water could, hypothetically, yield the results presented in the following table. Such a study would involve measuring the reaction rates in both the normal and deuterated solvent systems to determine the solvent isotope effect.

| Solvent System | Rate Constant (k) at 25°C (s⁻¹) | Solvent Isotope Effect (kH/kD) |

|---|---|---|

| 80% H₂O / 20% C₂H₅OH | 1.25 x 10⁻⁵ | 1.20 |

| 80% D₂O / 20% C₂H₅OD | 1.04 x 10⁻⁵ |

The hypothetical data in this table indicates a normal solvent isotope effect of 1.20. This value suggests that the transition state is more stabilized by the lighter solvent (H₂O/C₂H₅OH) than the heavier solvent (D₂O/C₂H₅OD). Such an effect in a solvolysis reaction is consistent with a mechanism where the solvent molecules assist in the departure of the leaving group through hydrogen bonding, and this interaction is weakened in the transition state. The greater strength of the O-D bond compared to the O-H bond results in a higher activation energy and a slower reaction rate in the deuterated solvent.

The interpretation of solvent isotope effects must also consider that the properties of the deuterated solvent, such as viscosity and pKa, differ from the non-deuterated solvent, which can also influence reaction rates. nih.gov Therefore, a comprehensive analysis, often in conjunction with substrate isotope effects, is necessary for a complete mechanistic picture of the solution-phase reactions of this compound.

Computational and Theoretical Studies of Deuterated Bromoalkanes

Quantum Chemical Calculations for Reaction Energetics and Transition State Geometries

Quantum chemical calculations are fundamental in determining the energy profiles of chemical reactions involving deuterated bromoalkanes. Methods such as ab initio and density functional theory (DFT) are employed to calculate the energies of reactants, products, intermediates, and, crucially, transition states. Identifying and characterizing transition states is essential for understanding reaction mechanisms and predicting reaction rates.

For reactions involving deuterated bromoalkanes, quantum chemical calculations can illuminate how the substitution of hydrogen with deuterium (B1214612) affects the energy barrier of a reaction. This is particularly relevant in the study of kinetic isotope effects (KIEs). KIEs arise from the differences in vibrational frequencies between isotopically substituted molecules, which in turn affect their zero-point energies. wikipedia.orguni.lu A heavier isotope like deuterium typically leads to lower vibrational frequencies and a lower zero-point energy compared to hydrogen in a similar chemical environment. wikipedia.orguni.lu This difference in zero-point energy can influence the activation energy of a reaction, especially if the C-H or C-D bond is being broken or formed in the rate-determining step. uni.lufishersci.atnih.gov

Studies on other alkyl halides, such as the reaction of 1-chloropropane (B146392) and fully deuterated 1-chloropropane with atomic chlorine, have utilized ab initio calculations (e.g., MP2 method with aug-cc-pVDZ basis set) to determine the structural parameters and energy stages of the reaction, including transition states. fishersci.no These calculations help in analyzing possible reaction channels and their feasibility. fishersci.no Similarly, for 1-Bromodecane-D2, quantum chemical calculations could be used to investigate potential reaction pathways, such as nucleophilic substitution (SN2) or elimination (E2) reactions, and to calculate the energetics and geometries of the corresponding transition states. By comparing the calculated energy barriers for the deuterated and non-deuterated analogues, the contribution of deuterium substitution to the reaction rate (i.e., the KIE) can be theoretically determined. sigmaaldrich.com

Density Functional Theory (DFT) Investigations of Reaction Pathways and Selectivity

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of molecules, offering a balance between accuracy and computational cost. DFT is particularly valuable for exploring reaction pathways and predicting the selectivity of reactions involving deuterated bromoalkanes.

Studies employing DFT have investigated deuterium isotope effects in gas-phase reactions of alkyl halides to distinguish between E2 and SN2 pathways. For instance, large "normal" deuterium KIEs (kH/kD > 1) are typically observed for E2 reactions where the C-H/C-D bond is broken in the transition state, while SN2 reactions usually show slightly "inverse" KIEs (kH/kD < 1 or close to 1). fishersci.atnih.govsigmaaldrich.com DFT calculations can provide theoretical KIE values that can be compared with experimental data to validate proposed mechanisms. sigmaaldrich.com For this compound, DFT could be used to calculate the KIEs for potential SN2 and E2 reactions, helping to understand how deuterium substitution influences the preference for one pathway over the other.

DFT calculations can also provide insights into the electronic structure changes along the reaction pathway, including charge distribution and bond evolution, which are crucial for understanding the factors governing selectivity.

Molecular Dynamics Simulations for Understanding Deuterium Influence on Reactivity

Molecular dynamics (MD) simulations provide a dynamic perspective on chemical reactions, allowing researchers to observe the time evolution of a system and explore the influence of temperature and solvent effects on reactivity. Reactive molecular dynamics simulations, which can model bond breaking and formation, are particularly useful for studying reaction kinetics and dynamics.

MD simulations can complement static quantum chemical calculations by exploring a larger conformational space and capturing dynamic events that may influence the reaction outcome. For deuterated bromoalkanes, MD simulations can be used to investigate how the increased mass and altered vibrational frequencies due to deuterium substitution affect the molecular motion and collision dynamics, potentially influencing the rate and pathway of a reaction.

While the search results did not show specific MD studies on this compound, reactive MD simulations have been applied to study isotope-exchange reactions in hydrogen/deuterium systems, demonstrating the ability to model isotope effects. These simulations can reveal how differences in zero-point energy and vibrational amplitudes between deuterated and non-deuterated species affect the likelihood of reaching the transition state. wikipedia.org For a long-chain molecule like this compound, MD simulations could provide insights into solvent effects on reactivity, the role of conformational flexibility, and how deuterium substitution at different positions along the alkyl chain might influence the reaction dynamics.

Computational Analysis of Vibrational Frequencies and Bond Dissociation Energies in Deuterated Systems

Computational methods are extensively used to calculate vibrational frequencies and bond dissociation energies (BDEs), properties that are directly affected by isotopic substitution and are critical for understanding molecular stability and reactivity.

Vibrational frequency calculations, typically performed after geometry optimization using quantum chemical methods like DFT or ab initio theory, provide information about the normal modes of vibration of a molecule. The frequencies are dependent on the atomic masses and the force constants of the bonds. Replacing hydrogen with deuterium, which doubles the mass, leads to a significant decrease in the vibrational frequencies of modes involving the C-D bond compared to the C-H bond. wikipedia.orguni.lu These calculated frequencies are used to determine the zero-point energy (ZPE) of the molecule, which is the minimum energy it possesses even at absolute zero temperature due to quantum mechanical vibrations. wikipedia.orguni.lu The difference in ZPE between the reactants and the transition state contributes significantly to the kinetic isotope effect. wikipedia.orguni.lusigmaaldrich.com

Bond dissociation energy (BDE) is the energy required to break a specific bond homolytically. Computational methods can calculate BDEs, providing insights into the strength of chemical bonds. While the electronic energy of a bond is largely unaffected by isotopic substitution, the ZPE contribution to the bond dissociation enthalpy is different for C-H and C-D bonds. Since the C-D bond has a lower ZPE than the C-H bond, the energy required to break a C-D bond is typically slightly higher than that required to break a C-H bond (when considering the ZPE difference). uni.lufishersci.atnih.gov

Applications of 1 Bromodecane D2 in Advanced Organic Synthesis and Materials Research

Utilization as a Deuterium-Labeled Alkylating Agent in Complex Molecule Synthesis

1-Bromodecane-D2 functions as a deuterium-labeled alkylating agent, enabling the introduction of a specifically labeled decyl chain into target molecules. This is particularly useful in the synthesis of complex organic structures where tracing the fate of the alkyl chain or studying reaction mechanisms is important. Deuterium-labeled alkyl halides, including those with longer chains like this compound, are employed in organic synthesis isotope.com. The ability to selectively incorporate deuterium (B1214612) at specific positions, such as the α position of alkyl chains, has been demonstrated through various methods, including those utilizing alkyl-substituted thianthrenium salts and D2O as the deuterium source nih.gov. These methods allow for the in situ formation of d2-labeled alkyl halides, which can then be used in carbon-carbon bond forming reactions nih.gov. The dehalogenative deuteration of alkyl halides represents a method for incorporating deuterium atoms at specific locations within target molecules, which is relevant to the synthesis of complex deuterated molecules and pharmaceutical compounds researchgate.netresearchgate.netrsc.org.

Role in the Development of Deuterated Building Blocks for Chemical Synthesis

Deuterium-labeled compounds, including those derived from this compound, are essential as building blocks in the synthesis of a wide range of complex molecules. Stable isotope labeled building blocks offer advantages such as high sensitivity and accurate quantitation in various applications . 1-Bromodecane-d21, a highly deuterated analog, is described as a deuterium labeled 1-bromodecane (B1670165) and is used as a synthetic intermediate isotope.comeurisotop.commedchemexpress.comchemsrc.com. The general dehalogenation of alkyl halides using D2O has been developed to provide deuterium-labeled derivatives with wide substrate scope, highlighting the utility of alkyl halides as precursors for deuterated building blocks researchgate.net. Decyl bromide (the unlabeled analog of 1-bromodecane) is utilized in the synthesis of compounds like amino acid based surfactants and 1-azidodecane, which are further intermediates in chemical synthesis chalmers.sechemmethod.com. This underscores the role of the decyl bromide scaffold, and by extension its deuterated form, as a versatile building block.

Integration into Polymer Science for Modified Material Properties and Structural Analysis

Deuterium labeling, often utilizing deuterated alkyl chains, plays a crucial role in polymer science, particularly for studying polymer structure and dynamics through techniques like neutron scattering csic.esmdpi.comnih.govarxiv.orgacs.org. By selectively deuterating specific parts of a polymer, such as the alkyl side chains, researchers can use neutron scattering to gain insights into the conformation and dynamics of different segments of the polymer chain nih.govacs.org. For instance, contrast variation neutron scattering on conjugated polymers with selectively deuterated side chains has been used to measure the conformation of the conjugated backbone nih.govacs.org. Neutron scattering allows for the investigation of polymer dynamics at a molecular level, and the combination with isotopic substitution (H/D labeling) is well-suited for studying the motions of particular molecular groups or polymer chains csic.esmdpi.com. While this compound is not directly a polymer, its deuterated decyl chain can be incorporated into monomers or polymers, influencing material properties and enabling detailed structural analysis through neutron-based techniques. The use of 1-bromodecane in the synthesis of ionic liquids, which are then used in the synthesis of mesoporous polymers, also shows an indirect link to polymer science researchgate.net.

Application in the Synthesis of Deuterated Surfactants and Ionic Liquids

Deuterated surfactants are in demand for various research techniques, including neutron and muon techniques sine2020.eu. This compound can serve as a precursor for synthesizing deuterated surfactants containing a decyl chain. The synthesis of deuterated surfactants often involves using deuterated reagents or smaller deuterated molecules sine2020.eu. Examples of deuterated surfactants include n-Decyl-d21-trimethylammonium Bromide cymitquimica.com. Deuterium NMR spectroscopy has been used to study the conformational dynamics of alkyl chains in surfactants, demonstrating the utility of deuterated surfactants in understanding their behavior oup.comresearchgate.net. Furthermore, perdeuterated saturated fatty acids, which can be synthesized from deuterated alkyl bromides or alcohols derived from them, are useful precursors for a range of molecular classes, including surfactants europa.eu. The synthesis of deuterated ionic liquids can also potentially utilize deuterated alkyl halides like this compound, as alkyl chains are components of many ionic liquids researchgate.net.

Advanced Analytical Techniques for Characterization of 1 Bromodecane D2

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules. For deuterated compounds like 1-Bromodecane-D2, both Deuterium (B1214612) NMR (2H NMR) and Proton NMR (1H NMR) provide complementary and essential information.

Deuterium NMR (2H NMR) for Positional Analysis and Isotopic Enrichment

Deuterium NMR (2H NMR) is specifically sensitive to deuterium nuclei. Since deuterium has a nuclear spin of 1, it gives rise to broader signals compared to the sharp signals observed for 1H nuclei. The chemical shift of a deuterium signal is very similar to that of a proton in the same chemical environment, allowing for the determination of the positions of deuterium incorporation within the molecule. washington.edu The integral of a 2H NMR signal is directly proportional to the number of deuterium atoms at that specific site, enabling the quantitative assessment of isotopic enrichment at different positions.

Studies on deuterated bromoalkanes, such as 1-bromodecane-1,1-d2, demonstrate the utility of 2H NMR in solid-state analysis to investigate molecular dynamics and structural properties, particularly in constrained environments like urea (B33335) inclusion compounds. uni-stuttgart.deresearchgate.net Temperature-dependent 2H NMR line shapes can reveal dynamic processes occurring within the material. For 1-bromodecane-1,1-d2 in urea inclusion compounds, variable temperature 2H NMR showed changes in line shapes between 120 K and room temperature, indicating dynamic processes. uni-stuttgart.de Below 160 K, the spectrum was typical for a static powder pattern, while above 160 K, the line shapes became temperature-independent, suggesting the motion entered the fast exchange limit. uni-stuttgart.de

Proton NMR (1H NMR) for Residual Protium (B1232500) Detection and Structural Assignment

Proton NMR (1H NMR) is routinely used for structural assignment of organic molecules. For this compound, 1H NMR is particularly valuable for detecting and quantifying any residual protium (1H) at positions where deuterium is intended to be incorporated. The absence or significant reduction of signals corresponding to the protons at the deuterated positions in the 1H NMR spectrum confirms successful deuterium incorporation.

Mass Spectrometry (MS) for Confirmation of Deuterium Incorporation and Molecular Weight

Mass Spectrometry (MS) is a crucial technique for verifying the molecular weight of this compound and confirming the extent of deuterium incorporation. Electron ionization mass spectrometry (EI-MS) typically produces a molecular ion peak ([M]+•) corresponding to the molecular weight of the compound. unirioja.es For this compound, the observed molecular ion mass will be higher than that of non-deuterated 1-bromodecane (B1670165) (molecular weight 221.18 g/mol ) nih.govfishersci.atfishersci.casigmaaldrich.com by the mass difference introduced by the deuterium atoms (each deuterium atom adds approximately 1.0067 Da compared to protium).

The mass spectrum will show a characteristic isotopic peak pattern for the molecular ion due to the natural abundance of bromine isotopes (79Br and 81Br). The presence of deuterium will shift this pattern to higher mass-to-charge ratios (m/z). By analyzing the molecular ion region and comparing it to the expected isotopic distribution for the non-deuterated compound and considering the number of incorporated deuteriums, the successful synthesis of this compound and the average number of deuterium atoms per molecule can be confirmed. chemsrc.comsigmaaldrich.com Fragmentation patterns in the mass spectrum can also provide structural information and further confirm the positions of deuterium, although interpreting fragmentation in deuterated long-chain alkanes can be complex.

Infrared (IR) Spectroscopy for Vibrational Fingerprint Analysis of C-D Bonds

Infrared (IR) spectroscopy provides information about the functional groups and chemical bonds present in a molecule based on their vibrational modes. The stretching and bending vibrations of C-D bonds occur at lower frequencies compared to the corresponding C-H bonds due to the larger mass of deuterium. scribd.com The C-H stretching vibrations typically appear in the region of 2800-3000 cm-1, while C-D stretching vibrations are expected in the region of approximately 2000-2250 cm-1.

For this compound, IR spectroscopy can be used to confirm the presence of C-D bonds by observing characteristic absorption bands in the C-D stretching region. The intensity of these bands can provide a qualitative indication of the extent of deuteration. Comparing the IR spectrum of this compound to that of non-deuterated 1-bromodecane can highlight the disappearance or reduction of C-H stretching and bending modes at the deuterated positions and the appearance of new bands corresponding to the C-D vibrations. guidechem.comnih.gov

Neutron Scattering Techniques for Structural Characterization of Deuterated Materials

Neutron scattering techniques, such as Small-Angle Neutron Scattering (SANS) and Neutron Reflectometry, are particularly powerful for the structural characterization of materials, especially soft matter and biological systems. nist.govill.eunih.govfz-juelich.denih.gov A key advantage of neutron scattering is the significant difference in scattering length density between hydrogen (1H) and deuterium (2H). nist.govnih.govnih.gov This difference allows for the use of selective deuteration to enhance contrast and highlight specific parts of a structure or assembly that would be difficult to resolve using other scattering techniques like X-ray scattering. nist.govnih.govnih.gov

Chromatographic Methods Coupled with Spectroscopic Detection for Purity Assessment

Chromatographic methods, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), coupled with appropriate spectroscopic detectors, are essential for assessing the purity of this compound. GC is commonly used for the analysis of volatile and semi-volatile organic compounds like bromoalkanes. nih.gov Coupling GC with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) allows for the separation and detection of impurities. GC-MS is particularly useful as it provides both retention time information (for identification based on standards) and mass spectral data (for structural information and confirmation of impurities). nih.gov

HPLC can be used for less volatile or more polar impurities, although 1-Bromodecane itself is relatively non-polar. Reversed-phase HPLC with a UV detector (if the compound or impurities have a chromophore) or an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector can be employed. ill.eu

By analyzing the chromatogram, the purity of this compound can be determined by quantifying the relative areas of the peaks corresponding to the main product and any impurities. Spectroscopic detectors like MS or a Diode Array Detector (DAD) in HPLC can help identify the impurities present. rsc.org This is critical to ensure that the characterized material is indeed this compound and free from significant levels of starting materials, byproducts, or other contaminants.

| Analytical Technique | Information Provided |

| NMR Spectroscopy | |

| 2H NMR | Position and extent of deuterium incorporation, molecular dynamics |

| 1H NMR | Detection of residual protium, structural confirmation of non-deuterated regions |

| Mass Spectrometry (MS) | Molecular weight confirmation, verification of deuterium incorporation level, fragmentation pattern analysis |

| Infrared (IR) Spectroscopy | Identification of C-D bonds, vibrational fingerprint |

| Neutron Scattering | Structural characterization of deuterated materials in complex systems (e.g., membranes), contrast variation studies |

| Chromatographic Methods (GC, HPLC) with Spectroscopic Detection (FID, MS, UV, ELSD) | Purity assessment, identification and quantification of impurities |

Q & A

Q. How can 1-Bromodecane-D₂ be utilized in cross-disciplinary studies (e.g., biochemistry or environmental science)?

- Methodological Answer : In lipid bilayer studies, use 1-Bromodecane-D₂ to trace membrane dynamics via neutron scattering. In environmental chemistry, employ it as a stable isotopic tracer to track alkyl halide degradation pathways. Validate cross-disciplinary relevance by aligning with standards in target fields (e.g., ASTM for environmental testing) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.